molecular formula C15H15NO2 B1608989 Nafoxadol CAS No. 84145-90-4

Nafoxadol

Cat. No.: B1608989
CAS No.: 84145-90-4
M. Wt: 241.28 g/mol
InChI Key: CQBDDBLIDNKCRV-UHFFFAOYSA-N
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Description

Nafoxadol is a synthetic compound with the chemical formula C15H15NO2 . It is classified as an analgesic drug, although it was never marketed. The compound is known for its unique structure, which includes a naphthyl group and a bicyclic ring system. This compound has been studied for its potential pain-relieving properties, but it has not been widely adopted in clinical practice .

Scientific Research Applications

    Chemistry: Nafoxadol serves as a model compound for studying the reactivity of bicyclic ring systems and naphthyl groups.

    Biology: Research has explored the biological activity of this compound, particularly its analgesic properties.

    Medicine: Although not marketed, this compound has been investigated for its potential use as a pain reliever.

    Industry: Limited industrial applications due to its lack of commercialization.

Preparation Methods

The synthesis of Nafoxadol involves several steps, starting with the formation of the bicyclic ring system. The synthetic route typically includes the following steps:

    Formation of the bicyclic ring: This is achieved through a series of cyclization reactions.

    Introduction of the naphthyl group: This step involves the attachment of the naphthyl group to the bicyclic ring system through a substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Nafoxadol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for this reaction include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthyl group in this compound can undergo substitution reactions with various electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Nafoxadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by binding to certain receptors in the nervous system, thereby modulating pain signals. The exact molecular pathways involved in its action are not fully understood, but it is thought to interact with opioid receptors .

Comparison with Similar Compounds

Nafoxadol can be compared with other analgesic compounds, such as:

    Morphine: A well-known opioid analgesic with a different structure and mechanism of action.

    Tramadol: Another synthetic analgesic with a different chemical structure but similar pain-relieving properties.

    Gabapentin: A non-opioid analgesic with a different mechanism of action, used for neuropathic pain.

This compound’s uniqueness lies in its specific bicyclic ring system and naphthyl group, which differentiate it from other analgesics .

Properties

IUPAC Name

5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15/h1-7,14,16H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDDBLIDNKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868795
Record name Nafoxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-90-4
Record name 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafoxadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafoxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFOXADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO8XJ1O0JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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